molecular formula C9H6BrN B074834 1-Bromoisoquinoline CAS No. 1532-71-4

1-Bromoisoquinoline

Cat. No. B074834
CAS RN: 1532-71-4
M. Wt: 208.05 g/mol
InChI Key: YWWZASFPWWPUBN-UHFFFAOYSA-N
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Description

1-Bromoisoquinoline is a compound belonging to the class of isoquinolines, which are benzopyridines consisting of a pyridine ring fused to a benzene ring. This compound has drawn significant interest due to its utility in various chemical syntheses and reactions.

Synthesis Analysis

  • Rhodium-Catalyzed Synthesis : A study by He et al. (2016) described the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles, suggesting a bromonium ylide as a key intermediate formed by intramolecular nucleophilic attack of the benzyl bromide on the α-imino rhodium carbene in the presence of a rhodium catalyst (He et al., 2016).
  • Microwave-Assisted One-Pot Synthesis : Yang et al. (2012) developed a microwave-assisted one-pot reaction for synthesizing isoquinolines, including this compound derivatives, by sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate (Yang et al., 2012).

Scientific Research Applications

  • Prodrug System for Drug Delivery : Parveen et al. (1999) demonstrated the potential of 5-bromoisoquinolin-1-one, derived from 1-Bromoisoquinoline, as a part of a prodrug system for selective drug delivery to hypoxic tissues (Parveen, Naughton, Whish, & Threadgill, 1999).

  • Bromination in Organic Synthesis : Brown and Gouliaev (2004) explored the bromination of isoquinoline, including the production of 5-bromoisoquinoline from isoquinoline, highlighting the role of this compound in organic synthesis (Brown & Gouliaev, 2004).

  • Synthesis of Fluorescent Compounds : Balog, Riedl, and Hajos (2013) reported on the synthesis of fluorescent indazolo[3,2-a]isoquinolin-6-amines using 4-Substituted 1-bromoisoquinolin-3-amines, indicating its use in creating fluorescent compounds (Balog, Riedl, & Hajos, 2013).

  • In Vitro Cytotoxic Evaluation : Delgado et al. (2012) synthesized various aminoquinones structurally related to marine isoquinolinequinones and evaluated their cytotoxic activity, including 7-Amino-6-bromoisoquinoline-5,8-quinone (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).

  • Generation of Diverse Guanidines : Ye et al. (2012) presented a multi-component reaction generating 1-(4-bromoisoquinolin-1-yl)guanidines, illustrating the utility of this compound in synthesizing diverse guanidines (Ye, Chen, Wang, & Wu, 2012).

Safety and Hazards

1-Bromoisoquinoline is considered hazardous. It is toxic if swallowed and causes serious eye damage . It is recommended to avoid dust formation, inhalation, and contact with skin or eyes .

properties

IUPAC Name

1-bromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWZASFPWWPUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348830
Record name 1-bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1532-71-4
Record name 1-bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromoisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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